molecular formula C21H25N5O3 B2633889 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021125-35-8

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2633889
CAS No.: 1021125-35-8
M. Wt: 395.463
InChI Key: XBVFLKOGYRRZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-methoxyphenyl group at position 3 and an ethoxyethylacetamide side chain at position 5.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-17-8-4-7-16(14-17)21-24-23-18-9-10-20(25-26(18)21)29-12-11-22-19(27)13-15-5-2-3-6-15/h4,7-10,14-15H,2-3,5-6,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVFLKOGYRRZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the triazolopyridazine derivative with 2-(2-bromoethyl)acetamide under appropriate reaction conditions .

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The triazolopyridazine ring can be reduced to form dihydro derivatives under mild reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound features a cyclopentyl group and a triazolo-pyridazine moiety, which contribute to its biological activity. The specific structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Its structural components suggest possible interactions with neurotransmitter systems, particularly in the context of neurological disorders. Preliminary studies indicate that it may exhibit analgesic and anti-inflammatory effects.

Anti-Diabetic Research

Research has suggested that compounds with similar structures can act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and lower blood glucose levels, making them valuable in diabetes treatment.

Cancer Research

The triazolo-pyridazine component of the compound has been linked to anti-cancer properties in various studies. Compounds with similar scaffolds have shown promise in inhibiting tumor growth and metastasis by interfering with specific signaling pathways involved in cancer progression.

Neuroprotective Effects

Given the complexity of its structure, this compound may possess neuroprotective properties. Studies involving similar compounds have indicated potential benefits in neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Study 1: Analgesic Activity

In a study evaluating the analgesic properties of structurally related compounds, researchers found that certain derivatives exhibited significant pain relief in animal models. The mechanism was attributed to the modulation of pain pathways involving opioid receptors.

Case Study 2: DPP-IV Inhibition

A study focused on the synthesis of novel DPP-IV inhibitors highlighted the efficacy of compounds similar to this compound). These compounds demonstrated IC50 values indicating strong inhibition of DPP-IV activity in vitro, suggesting potential for diabetes management.

Case Study 3: Anti-Cancer Activity

Research published on triazolo-pyridazine derivatives indicated that they could inhibit cell proliferation in various cancer cell lines. The study reported that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anti-cancer agents.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to the active sites of enzymes, inhibiting their activity and modulating biological pathways. This compound has been shown to inhibit the activity of c-Met and Pim-1, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Melting Points: The triazolo-pyridazine core generally confers high thermal stability, as seen in (E)-4b (253–255°C) .
  • Lipophilicity : The cyclopentyl and methoxyphenyl groups in the target compound likely increase logP compared to the methyl and pyridinyl substituents in analogs from and , suggesting enhanced membrane permeability .
  • Electronic Effects : The methoxy group’s electron-donating nature may improve π-stacking interactions in receptor binding compared to electron-withdrawing substituents (e.g., halogens in ’s chloro-pyridazines) .

Biological Activity

2-Cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, particularly focusing on its anti-inflammatory and anti-tumor activities.

Chemical Structure

The compound can be represented by the following structural formula:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes involved in inflammatory pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes or lipoxygenases that contribute to inflammation and pain .
  • Modulation of Cell Signaling Pathways : The interaction with specific receptors or pathways such as NF-kB or MAPK signaling cascades has been noted in related compounds, leading to reduced inflammation and tumor progression .

Anti-inflammatory Activity

Studies have demonstrated that related compounds exhibit significant anti-inflammatory properties. For example, in vitro assays showed that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antitumor Activity

Preliminary data suggest that this compound may possess antiproliferative effects against various cancer cell lines. In a study evaluating similar triazole derivatives, compounds demonstrated IC50 values ranging from 5 to 15 μM against human cancer cell lines .

CompoundCell LineIC50 (μM)Reference
Compound AHeLa10
Compound BMCF78
2-Cyclopentyl-N-(...)A549TBDThis study

Case Studies

A case study involving the administration of triazole derivatives in animal models indicated a significant reduction in tumor size when compared to control groups. The mechanism was attributed to apoptosis induction via activation of caspase pathways .

Q & A

Q. What synthetic methodologies are typically employed to prepare the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The synthesis of the triazolo-pyridazine moiety often involves cyclocondensation reactions. For example, a substituted pyridazine intermediate can be reacted with a hydrazine derivative under acidic or basic conditions to form the triazole ring. Key steps include:

  • Substitution reactions to introduce methoxyphenyl groups (e.g., using 3-methoxyphenyl boronic acid in Suzuki couplings) .
  • Cyclization with hydrazine or its derivatives at controlled temperatures (e.g., reflux in ethanol or acetic acid) .
  • Purification via column chromatography or recrystallization to isolate the triazolo-pyridazine core .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D NMR) to verify substituent positions and connectivity .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
  • IR spectroscopy to identify functional groups like acetamide C=O stretches (~1650 cm⁻¹) and triazole N-H/N-O bonds .

Q. What are the primary biological targets associated with triazolo-pyridazine derivatives?

Triazolo-pyridazines are explored as kinase inhibitors, antimicrobial agents, or modulators of central nervous system targets. For example:

  • Kinase inhibition (e.g., cyclin-dependent kinases) due to the planar triazole-pyridazine scaffold .
  • Antimicrobial activity via interference with bacterial DNA gyrase .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for the triazolo-pyridazine core synthesis?

Computational tools like density functional theory (DFT) and reaction path search algorithms can:

  • Predict transition states and energetics to identify optimal temperatures and catalysts .
  • Screen solvent effects (e.g., polar aprotic vs. protic solvents) to improve regioselectivity . Example: ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error in reaction design .

Q. What strategies resolve low yields during the coupling of the cyclopentyl-acetamide side chain to the triazolo-pyridazine core?

Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Using coupling agents like EDC/HOBt to activate the acetamide carboxyl group .
  • Introducing microwave-assisted synthesis to enhance reaction efficiency .
  • Adjusting solvent polarity (e.g., DMF or DMSO) to improve solubility of intermediates .

Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Contradictions often arise from pharmacokinetic (PK) variability or assay-specific conditions. Mitigation steps:

  • Metabolic stability assays to identify rapid degradation (e.g., microsomal incubation) .
  • Dose-response reevaluation using orthogonal assays (e.g., SPR vs. cell-based luciferase) .
  • Structural analogs to pinpoint substituents affecting bioavailability (e.g., methoxy vs. ethoxy groups) .

Q. What are the key challenges in achieving regioselectivity during triazole ring formation?

Competing pathways (e.g., 1,2,3-triazole vs. 1,2,4-triazole isomers) require precise control. Approaches:

  • Directed metalation : Use directing groups (e.g., halogens) to guide cyclization .
  • Temperature modulation : Lower temps favor kinetic products (e.g., 1,2,4-triazole) .
  • Catalytic systems : Pd or Cu catalysts to enhance selectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific GHS data may be limited, general precautions include:

  • PPE : Gloves, lab coat, and goggles due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.